molecular formula C20H17N5O2 B246174 N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide

N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide

Cat. No.: B246174
M. Wt: 359.4 g/mol
InChI Key: MDPOIDZODHXWHQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide is a benzotriazole derivative featuring a nicotinamide moiety linked to a substituted benzotriazole core. The benzotriazole ring system is substituted with a 4-methoxy-phenyl group at position 2 and a methyl group at position 4.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-13-10-18-19(11-17(13)22-20(26)14-4-3-9-21-12-14)24-25(23-18)15-5-7-16(27-2)8-6-15/h3-12H,1-2H3,(H,22,26)

InChI Key

MDPOIDZODHXWHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide is a compound belonging to the class of benzotriazole derivatives, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzotriazole core, which is fused with a methoxyphenyl group and a nicotinamide moiety. The molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2} with a molecular weight of approximately 324.4 g/mol. Its unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
IUPAC NameN-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide
Canonical SMILESCC1=CC2=NN(N=C2C=C1NC(=O)C(C)C)C3=CC=C(C=C3)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The benzotriazole ring can modulate enzyme activities and receptor functions, leading to alterations in cellular signaling pathways. Additionally, the nitrobenzamide moiety may participate in redox reactions that influence cellular processes.

Anticancer Activity

Research indicates that compounds within the benzotriazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values indicate potent activity, with some analogs showing effectiveness comparable to established chemotherapeutics like doxorubicin.
  • U937 (Monocytic Leukemia) : The compound exhibits dose-dependent apoptosis induction in these cells.

The specific IC50 values for this compound have not been explicitly detailed in available literature but are expected to be within the micromolar range based on related compounds.

Antimicrobial Activity

Benzotriazole derivatives have also been noted for their antimicrobial effects. Studies reveal that certain modifications in the benzotriazole structure can enhance antibacterial and antifungal potency:

  • Antibacterial : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal : Activity against Candida species has been reported, with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 25 μg/mL.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the cytotoxicity of several benzotriazole derivatives, including those similar to this compound. Results indicated significant induction of apoptosis at varying concentrations, suggesting a potential role in breast cancer therapy .
  • Antimicrobial Efficacy : Research conducted on benzotriazole derivatives showed promising results against Candida albicans, where modifications in the benzene ring led to increased antifungal activity . The study highlighted that introducing electron-withdrawing groups could enhance efficacy.

Comparison with Similar Compounds

Comparison with Thiazole-Containing Nicotinamide Derivatives

Compound 28 (N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide) :

  • Core Structure : Replaces the benzotriazole with a thiazole ring. The thiazole is substituted with a phenyl group and a methylthio-nicotinamide side chain.
  • The fluorophenyl group may enhance metabolic stability compared to the 4-methoxy-phenyl group in the target compound.
  • Analytical Data :
    • ESI-MS: m/z = 436.1 [M + H]⁺.
    • HPLC Retention Time (gradient C): 6.85 min (70% purity).

Comparison with Thiazolidinone-Based Nicotinamides (NAT-1 and NAT-2)


NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) :

  • Core Structure: Features a thiazolidinone ring (a 5-membered ring with sulfur, nitrogen, and a ketone) instead of benzotriazole.
  • Substituents : Retains the 4-methoxy-phenyl group but lacks the methyl group present in the target compound.
  • Functional Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting NAT-1 may target metabolic enzymes, unlike the benzotriazole-based compound.

NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) :

  • Substituents : Replaces the 4-methoxy-phenyl with a bulky, antioxidant 3,5-di-tert-butyl-4-hydroxy-phenyl group.
  • Potential Applications: The phenolic hydroxyl group enhances radical-scavenging capacity, making NAT-2 more suited for oxidative stress-related applications than the target compound.

Comparison with Formoterol-Related Compounds

Formoterol analogs (e.g., Compounds C, D, E in ) share the 4-methoxy-phenyl substituent but are structurally distinct as β₂-adrenergic agonists.

  • Functional Groups: These compounds incorporate formamide or acetamide linkages and hydroxy-ethylamino side chains.
  • Metabolic Considerations : The 4-methoxy-phenyl group in both the target compound and formoterol analogs may undergo similar Phase I demethylation pathways, but the benzotriazole core likely confers greater photostability.

Comparison with Heterocyclic Nicotinamide Derivatives

Example: N-(5-(2-(10H-Phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)benzamide :

  • Core Structure: Uses a thiadiazole ring fused with a phenothiazine system, contrasting with the benzotriazole in the target compound.
  • Electronic Effects: The phenothiazine moiety introduces redox-active properties, which are absent in the target compound.

Key Insights and Limitations

  • Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, solubility, IC₅₀) for the target compound are lacking, necessitating inferences from structural analogs.
  • Metabolic and Electronic Trends : The 4-methoxy-phenyl group is a common feature in diverse drug classes, suggesting shared metabolic pathways but divergent biological targets.

Q & A

Q. What methodologies design analogs with enhanced pharmacokinetic properties?

  • Strategies :
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 vulnerabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide
Reactant of Route 2
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N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide

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